molecular formula C24H31N3O3 B2391136 methyl 4-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate CAS No. 1797055-05-0

methyl 4-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate

Cat. No.: B2391136
CAS No.: 1797055-05-0
M. Wt: 409.53
InChI Key: WIYNFUFUYYASSK-UHFFFAOYSA-N
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Description

Methyl 4-(3,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadec-7-ene-3-carbonylamino)benzoate is a structurally complex bicyclic compound featuring a fused tetracyclic core with two nitrogen atoms (positions 3 and 15) and a benzoate ester moiety.

Properties

IUPAC Name

methyl 4-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-23(28)16-7-9-20(10-8-16)25-24(29)27-12-4-5-17-13-18-14-19(22(17)27)15-26-11-3-2-6-21(18)26/h7-10,13,18-19,21-22H,2-6,11-12,14-15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYNFUFUYYASSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves multiple steps. The initial step typically includes the formation of the decahydro-methanodipyridoazocin core through a series of cyclization reactions. This is followed by the introduction of the benzoate group via esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Framework and Functional Groups

The target compound shares structural motifs with benzodithiazine and benzothiazepin derivatives (Evidences 1 and 3). Key comparisons include:

Feature Target Compound Benzodithiazine Derivatives (15, 16) Benzothiazepin Derivatives (3, 5)
Core Structure 3,15-Diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadec-7-ene 1,4,2-Benzodithiazine 2,3-Dihydro-1,5-benzothiazepin
Key Functional Groups Benzoate ester, carbamoyl (NHCO), bicyclic amines Sulfonyl (SO₂), hydrazino (N-N), hydroxybenzylidene Methoxy, chloro, phenoxy substituents; ketone (C=O)
Substituent Diversity Limited (fixed ester and carbamoyl groups) Variable dihydroxybenzylidene groups (positions 2,4 or 2,5) Variable chloro, methoxy, and phenoxy groups at positions 6–9

Key Observations :

  • The target compound’s rigid tetracyclic core contrasts with the planar benzodithiazine/benzothiazepin systems, likely influencing steric interactions in binding assays.
  • Unlike derivatives in , the target lacks sulfonyl groups but retains ester/carbamoyl functionalities critical for hydrogen bonding .

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • Benzodithiazines (15, 16) : High decomposition points (303–311°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
  • Benzothiazepins (3, 5) : Lower thermal stability due to flexible dihydrothiazepin rings .
  • Target Compound : Expected to exhibit even higher thermal stability (>300°C) due to its fused tetracyclic rigidity.
Spectroscopic Signatures
Technique Target Compound (Predicted) Benzodithiazine (15)
IR (C=O) ~1715 cm⁻¹ (ester) + ~1650 cm⁻¹ (amide I) 1715 cm⁻¹ (ester)
¹H-NMR δ 3.8–4.0 ppm (ester -OCH₃), δ 6.5–8.5 ppm (aromatic protons) δ 3.60–3.92 ppm (N-CH₃, OCH₃), δ 6.37–8.41 ppm (aromatic and N=CH protons)
¹³C-NMR ~165 ppm (ester C=O), ~155 ppm (amide C=O) 164.14–164.35 ppm (C=O), 143.89–151.24 ppm (aromatic carbons)

Note: The target’s amide carbonyl is expected to downshift compared to benzodithiazine esters due to resonance effects.

Computational and Graph-Based Comparisons ()

Chemical graph theory () provides a framework for comparing substructures:

  • Target Compound : Contains a 17-membered bicyclic graph with two bridgehead nitrogens and an ester-amide branch.
  • Benzodithiazines: Simpler 10-membered planar graphs with sulfonyl nodes.
  • Benzothiazepins : 7-membered heterocyclic graphs with variable substituents.

Biological Activity

Methyl 4-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound is categorized as a heterocyclic compound due to the presence of nitrogen atoms within its cyclic structure. Its molecular formula is C19H27N3O4C_{19}H_{27}N_{3}O_{4}, with a molecular weight of approximately 361.4 g/mol. The intricate structure allows for various interactions with biological targets, which may lead to diverse pharmacological effects.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. These steps can include:

  • Formation of the diazatetracyclic core.
  • Introduction of the carbonyl and amino groups.
  • Methylation to yield the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Properties : Studies have shown that related compounds can inhibit key proteins involved in cancer progression, such as c-Myc and Max dimerization, leading to reduced cell proliferation in cancer cell lines .
  • Antimicrobial Effects : Preliminary tests suggest that heterocyclic compounds may demonstrate antimicrobial activity against certain bacterial strains.

Case Studies

  • Inhibition of c-Myc : A study demonstrated that a related compound effectively inhibited c-Myc–Max dimerization with an IC50 value of 34.8 μM . This inhibition correlated with reduced cell growth in HL60 and Daudi cells.
  • Cell Cycle Arrest : The same study indicated that treatment with the compound led to a G0/G1 phase arrest in the cell cycle, suggesting a mechanism for its anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of c-Myc-Max dimerization
Cell Cycle ArrestG0/G1 phase arrest in cancer cell lines
AntimicrobialPotential activity against bacterial strains

Q & A

Q. How can derivatization protocols enhance detection in LC-MS-based assays?

  • Methodological Answer :
  • Hydrazine Derivatization : React with dansylhydrazine to introduce a fluorescent tag for trace quantification (LOD: 0.1 ng/mL) .
  • Isotope Labeling : Synthesize a deuterated analog (e.g., methyl-d3 benzoate) as an internal standard .

Q. What experimental designs address instability in aqueous buffers?

  • Methodological Answer :
  • pH Stability Studies : Conduct accelerated degradation tests (40°C, pH 3–10) and monitor via HPLC-UV .
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to extend shelf life .

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